N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole moiety. Key reagents and conditions include:
Thiazole derivatives
Isocyanates
Acid catalysts
High-temperature conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents (e.g., KMnO4, CrO3)
Reducing agents (e.g., LiAlH4, NaBH4)
Substituting agents (e.g., halogens, alkyl halides)
Acidic or basic conditions depending on the reaction
Major Products Formed:
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols, amines
Substitution products: Halogenated derivatives, alkylated compounds
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide
N-(4-methoxyphenyl)formamide
(4-methoxyphenyl)methanamine
Uniqueness: N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and potential benefits compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURRUWXZVQHRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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